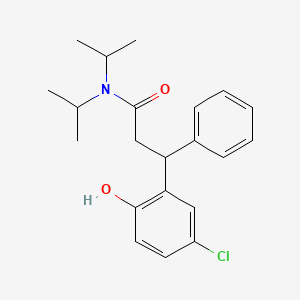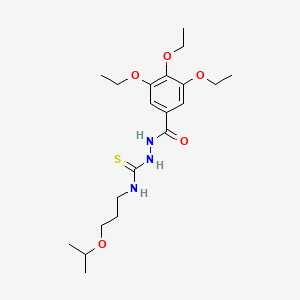![molecular formula C21H32N4O3S B4132936 acetic acid;2-[4-(cyclopentylcarbamothioyl)piperazin-1-yl]-N-(4-methylphenyl)acetamide](/img/structure/B4132936.png)
acetic acid;2-[4-(cyclopentylcarbamothioyl)piperazin-1-yl]-N-(4-methylphenyl)acetamide
概要
説明
acetic acid;2-[4-(cyclopentylcarbamothioyl)piperazin-1-yl]-N-(4-methylphenyl)acetamide is a complex organic compound with potential applications in various fields, including medicinal chemistry and materials science. This compound features a piperazine ring substituted with a cyclopentylamino group and a carbonothioyl group, along with an acetamide moiety attached to a 4-methylphenyl group. The acetate form of this compound enhances its solubility and stability.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of acetic acid;2-[4-(cyclopentylcarbamothioyl)piperazin-1-yl]-N-(4-methylphenyl)acetamide typically involves multiple steps:
Formation of the piperazine intermediate: The piperazine ring is first functionalized with a cyclopentylamino group through nucleophilic substitution.
Introduction of the carbonothioyl group: The intermediate is then reacted with a carbonothioyl chloride derivative under basic conditions to introduce the carbonothioyl group.
Attachment of the acetamide moiety: The resulting compound is further reacted with 4-methylphenyl acetic acid in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) to form the acetamide linkage.
Formation of the acetate salt: Finally, the compound is treated with acetic acid to form the acetate salt, enhancing its solubility.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to improve yield and purity. This can include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as high-performance liquid chromatography (HPLC).
化学反応の分析
Types of Reactions
acetic acid;2-[4-(cyclopentylcarbamothioyl)piperazin-1-yl]-N-(4-methylphenyl)acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride (LiAlH4) to reduce the carbonothioyl group to a thiol.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Nucleophiles such as amines, thiols, and halides.
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Thiols.
Substitution: Various substituted derivatives depending on the nucleophile used.
科学的研究の応用
acetic acid;2-[4-(cyclopentylcarbamothioyl)piperazin-1-yl]-N-(4-methylphenyl)acetamide has several scientific research applications:
Medicinal Chemistry: This compound can be explored for its potential as a therapeutic agent, particularly in the development of drugs targeting specific receptors or enzymes.
Biological Studies: It can be used in studies investigating the interaction of small molecules with biological macromolecules such as proteins and nucleic acids.
Materials Science: The compound’s unique structure may be utilized in the design of novel materials with specific properties, such as conductivity or fluorescence.
Chemical Biology: It can serve as a probe to study biological pathways and mechanisms.
作用機序
The mechanism of action of acetic acid;2-[4-(cyclopentylcarbamothioyl)piperazin-1-yl]-N-(4-methylphenyl)acetamide involves its interaction with molecular targets such as enzymes or receptors. The compound’s structure allows it to bind to specific sites on these targets, modulating their activity. The carbonothioyl group may play a role in forming covalent bonds with target proteins, while the piperazine ring and acetamide moiety contribute to binding affinity and specificity.
類似化合物との比較
Similar Compounds
- 2-{4-[(cyclohexylamino)carbonothioyl]-1-piperazinyl}-N-(4-methylphenyl)acetamide acetate
- 2-{4-[(cyclopentylamino)carbonothioyl]-1-piperazinyl}-N-(4-phenyl)acetamide acetate
Uniqueness
acetic acid;2-[4-(cyclopentylcarbamothioyl)piperazin-1-yl]-N-(4-methylphenyl)acetamide stands out due to its specific combination of functional groups, which confer unique chemical and biological properties. The presence of the cyclopentylamino group and the 4-methylphenyl acetamide moiety distinguishes it from similar compounds, potentially leading to different biological activities and applications.
特性
IUPAC Name |
acetic acid;2-[4-(cyclopentylcarbamothioyl)piperazin-1-yl]-N-(4-methylphenyl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H28N4OS.C2H4O2/c1-15-6-8-17(9-7-15)20-18(24)14-22-10-12-23(13-11-22)19(25)21-16-4-2-3-5-16;1-2(3)4/h6-9,16H,2-5,10-14H2,1H3,(H,20,24)(H,21,25);1H3,(H,3,4) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UAUPJWGOEZVJRR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)NC(=O)CN2CCN(CC2)C(=S)NC3CCCC3.CC(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H32N4O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
420.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![1-(4-chlorophenyl)-2-(4-methoxybenzyl)-6,7-dimethyl-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B4132858.png)

![2-[4-(2-benzyl-6,7-dimethyl-3,9-dioxo-1,2,3,9-tetrahydrochromeno[2,3-c]pyrrol-1-yl)phenoxy]acetamide](/img/structure/B4132870.png)

![methyl 4-[7-bromo-2-(4-methylbenzyl)-3,9-dioxo-1,2,3,9-tetrahydrochromeno[2,3-c]pyrrol-1-yl]benzoate](/img/structure/B4132893.png)
![7-fluoro-2-(4-methoxybenzyl)-1-phenyl-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B4132895.png)
![2-[(2-chlorophenyl)methyl]-7-fluoro-1-(3-hydroxyphenyl)-1H,2H,3H,9H-chromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B4132907.png)
![{4-[5-(tert-butoxycarbonyl)-6-methyl-2-oxo-1,2,3,4-tetrahydro-4-pyrimidinyl]-2-methoxyphenoxy}acetic acid](/img/structure/B4132913.png)
![2-[(2H-1,3-BENZODIOXOL-5-YL)METHYL]-7-FLUORO-1-[3-METHOXY-4-(PROP-2-EN-1-YLOXY)PHENYL]-1H,2H,3H,9H-CHROMENO[2,3-C]PYRROLE-3,9-DIONE](/img/structure/B4132928.png)

![1-(3-bromophenyl)-2-(4-methoxybenzyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B4132939.png)

![N-{[3-chloro-4-(morpholin-4-yl)phenyl]carbamothioyl}-2-(2,4-dichlorophenoxy)propanamide](/img/structure/B4132948.png)
![N-(4-bromo-2-fluorophenyl)-2-{[5-(4-methoxybenzyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B4132955.png)
